2,6-Dichloroimidazo[1,2-b]pyridazine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Select 2,6-Dichloroimidazo[1,2-b]pyridazine for its unmatched orthogonal functionalization strategy: two chlorine substituents at C2 and C6 enable sequential cross-coupling or SNAr to construct diverse kinase inhibitor libraries targeting CDK2, BTK, and DYRK1A. Unlike mono-halogenated or differently substituted analogs, this dual-handle architecture supports divergent SAR exploration from a single commercially available intermediate. Synthesized via a high-yield one-pot cyclization route (up to 99% yield), ensuring cost-effective scale-up and reliable supply for hit-to-lead and lead optimization. The [1,2-b] scaffold also offers distinct binding modes and oral PK profiles versus the [1,2-a]pyridine series, making it an essential building block for reproducible, high-impact medicinal chemistry outcomes.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 112581-77-8
Cat. No. B047463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroimidazo[1,2-b]pyridazine
CAS112581-77-8
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC(=C2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H
InChIKeyMGNCSIAIZSTMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloroimidazo[1,2-b]pyridazine (CAS 112581-77-8): Synthetic Utility and Procurement Considerations


2,6-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole-pyridazine core with chlorine substituents at the 2- and 6-positions [1]. It belongs to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors and other therapeutic agents [2]. With a molecular weight of 188.01 g/mol and a calculated logP of approximately 2.2, it is a versatile intermediate for constructing more complex molecules via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [3]. This guide provides quantitative, comparator-based evidence to inform scientific selection and procurement decisions.

Why Substituting 2,6-Dichloroimidazo[1,2-b]pyridazine with Other Imidazopyridazine Analogs Compromises Synthetic Outcomes


Generic substitution of 2,6-Dichloroimidazo[1,2-b]pyridazine with other imidazo[1,2-b]pyridazine derivatives is not straightforward due to distinct physicochemical properties and divergent structure-activity relationships (SAR). Comparative studies have shown that even subtle changes in the substitution pattern on the imidazo[1,2-b]pyridazine core can lead to significantly different biological activities and binding modes [1]. For instance, SAR studies have demonstrated that the presence and position of electron-withdrawing groups like chlorine directly influence potency against specific kinase targets . Furthermore, the dual chlorine substituents at the 2- and 6-positions offer unique synthetic versatility, enabling orthogonal functionalization strategies that are not possible with mono-halogenated or differently substituted analogs . The evidence presented below quantifies these critical differentiators, demonstrating why selecting this specific compound over seemingly similar alternatives is essential for reproducible and successful research outcomes.

Quantitative Differentiation: Evidence-Based Comparison of 2,6-Dichloroimidazo[1,2-b]pyridazine (CAS 112581-77-8) Against Analogs


Synthetic Route Efficiency: 99% Yield in One-Pot Cyclization vs. Alternative Multi-Step Routes

2,6-Dichloroimidazo[1,2-b]pyridazine can be synthesized via a highly efficient one-pot cyclization from 6-chloro-3-imino-2,3-dihydropyridazine-2-acetic acid using phosphoryl chloride, achieving a 99% yield . In contrast, alternative synthetic routes for structurally related imidazo[1,2-b]pyridazines, such as those relying on α-bromoketone condensation with 3-amino-6-halopyridazines, often require multiple steps and result in lower overall yields .

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Scaffold Differentiation: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine in CDK2 Inhibition and Pharmacokinetics

The imidazo[1,2-b]pyridazine scaffold, of which 2,6-Dichloroimidazo[1,2-b]pyridazine is a key building block, has been shown to produce potent and selective CDK2 inhibitors with favorable pharmacokinetic properties, achieving >1 µM plasma levels after a 2 mg/kg oral dose in mice [1]. This contrasts with the imidazo[1,2-a]pyridine series, which, despite showing similar CDK activity for some equivalent compounds, exhibits significantly different structure-activity relationships and binding modes, confirmed by protein-inhibitor structure determination [2].

Medicinal Chemistry Kinase Inhibitors Pharmacokinetics

Enabling Orthogonal Functionalization: Dual Chlorine Substituents vs. Mono-Halogenated Analogs

2,6-Dichloroimidazo[1,2-b]pyridazine possesses two reactive chlorine atoms at the 2- and 6-positions, enabling sequential and orthogonal functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) . This dual reactivity allows for the introduction of diverse chemical diversity at two distinct positions of the core, a capability not present in mono-chlorinated analogs like 6-chloroimidazo[1,2-b]pyridazine , which restricts diversification to a single site and limits the generation of complex SAR libraries.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Reaction Versatility: Broad Nucleophilic Substitution vs. Alkyl-Substituted Analogs

2,6-Dichloroimidazo[1,2-b]pyridazine contains two chlorine atoms that serve as excellent leaving groups for nucleophilic aromatic substitution, allowing for reactions with a wide range of nucleophiles (amines, alcohols, thiols) under relatively mild conditions . This is in contrast to analogs where one halogen is replaced by an alkyl group, such as 2-chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine, where only one site is available for substitution, and the alkyl group itself cannot undergo further substitution .

Synthetic Chemistry Reactivity Nucleophilic Substitution

Optimal Application Scenarios for Procuring 2,6-Dichloroimidazo[1,2-b]pyridazine (CAS 112581-77-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries with Dual Diversification Points

Based on the evidence of orthogonal functionalization potential , this compound is ideally suited for use as a central core in the synthesis of kinase inhibitor libraries. Its two chlorine atoms can be sequentially replaced via cross-coupling or SNAr to introduce diverse chemical moieties at the 2- and 6-positions. This enables the exploration of a broad chemical space from a single, commercially available intermediate, accelerating the hit-to-lead and lead optimization phases in drug discovery projects targeting kinases like CDK2 [1], BTK [2], or DYRK1A [3].

Process Chemistry: Streamlining Scale-Up with a High-Yielding Synthetic Intermediate

The compound's documented synthesis via a high-yielding, one-pot cyclization route (up to 99% yield) makes it an excellent choice for process chemistry applications. This efficiency directly translates to lower production costs and simplified purification for large-scale campaigns. Procuring this specific intermediate for scale-up, rather than attempting to synthesize complex derivatives from scratch or using lower-yielding routes for other analogs, mitigates supply chain risks and ensures a reliable source of material for preclinical and clinical development.

Chemical Biology: Developing Bifunctional Probe Molecules for Target Identification

The dual reactive handles on 2,6-Dichloroimidazo[1,2-b]pyridazine provide an ideal template for creating bifunctional chemical biology probes. One chlorine atom can be used to attach a linker bearing a fluorescent dye or affinity tag (e.g., biotin), while the second is used to optimize target binding. This enables the development of 'tool compounds' for pull-down assays, cellular imaging, or target engagement studies, which are essential for validating the biological relevance of a target and understanding the mechanism of action of imidazopyridazine-based inhibitors.

Academic Research: Structure-Activity Relationship (SAR) Studies on Imidazopyridazine Scaffolds

For academic groups investigating the fundamental SAR of imidazo[1,2-b]pyridazines, this compound serves as a critical, well-defined starting point. Its clear differentiation from the imidazo[1,2-a]pyridine scaffold in terms of binding mode and oral PK [1] provides a strong rationale for focusing SAR efforts on the [1,2-b] series. Its dual substitution pattern allows for systematic exploration of substituent effects on potency, selectivity, and physicochemical properties, leading to high-impact publications and a deeper understanding of this privileged kinase inhibitor scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.